molecular formula C13H23N3O2 B3825092 5,5-Dibutyl-6-imino-1-methyl-1,3-diazinane-2,4-dione

5,5-Dibutyl-6-imino-1-methyl-1,3-diazinane-2,4-dione

Cat. No.: B3825092
M. Wt: 253.34 g/mol
InChI Key: FJWMAXKOSYSWII-UHFFFAOYSA-N
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Description

5,5-Dibutyl-6-imino-1-methyl-1,3-diazinane-2,4-dione is a heterocyclic compound that belongs to the class of diazinanes This compound is characterized by a six-membered ring containing two nitrogen atoms and four carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dibutyl-6-imino-1-methyl-1,3-diazinane-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a butyl-substituted urea with a suitable diketone. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the diazinane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,5-Dibutyl-6-imino-1-methyl-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The diazinane ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diazinane derivatives.

Scientific Research Applications

5,5-Dibutyl-6-imino-1-methyl-1,3-diazinane-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5,5-Dibutyl-6-imino-1-methyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,5-Diethyl-6-imino-1-methyl-1,3-diazinane-2,4-dione: Similar structure but with ethyl groups instead of butyl groups.

    5,5-Dimethyl-6-imino-1-methyl-1,3-diazinane-2,4-dione: Similar structure but with methyl groups instead of butyl groups.

    5,5-Dipropyl-6-imino-1-methyl-1,3-diazinane-2,4-dione: Similar structure but with propyl groups instead of butyl groups.

Uniqueness

The uniqueness of 5,5-Dibutyl-6-imino-1-methyl-1,3-diazinane-2,4-dione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The butyl groups may confer distinct properties compared to other similar compounds, making it valuable for specific applications.

Properties

IUPAC Name

5,5-dibutyl-6-imino-1-methyl-1,3-diazinane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2/c1-4-6-8-13(9-7-5-2)10(14)16(3)12(18)15-11(13)17/h14H,4-9H2,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWMAXKOSYSWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(C(=N)N(C(=O)NC1=O)C)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-Dibutyl-6-imino-1-methyl-1,3-diazinane-2,4-dione
Reactant of Route 2
5,5-Dibutyl-6-imino-1-methyl-1,3-diazinane-2,4-dione
Reactant of Route 3
5,5-Dibutyl-6-imino-1-methyl-1,3-diazinane-2,4-dione
Reactant of Route 4
5,5-Dibutyl-6-imino-1-methyl-1,3-diazinane-2,4-dione
Reactant of Route 5
5,5-Dibutyl-6-imino-1-methyl-1,3-diazinane-2,4-dione
Reactant of Route 6
5,5-Dibutyl-6-imino-1-methyl-1,3-diazinane-2,4-dione

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